1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one

Description

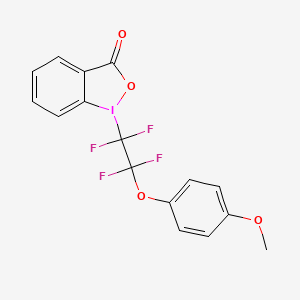

1-(4-Methoxyphenoxy tetrafluoroethyl)-1,2-benziodoxol-3(1H)-one is a benziodoxolone derivative featuring a 4-methoxyphenoxy group and a tetrafluoroethyl substituent. This compound belongs to a class of hypervalent iodine(III) reagents, which are widely utilized in organic synthesis for their oxidative and electrophilic properties. The 4-methoxyphenoxy group is notable for its electron-donating effects, which may modulate reactivity, while the tetrafluoroethyl chain introduces electronegativity and steric bulk, likely influencing stability and intermolecular interactions .

Properties

IUPAC Name |

1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4IO4/c1-23-10-6-8-11(9-7-10)24-16(19,20)15(17,18)21-13-5-3-2-4-12(13)14(22)25-21/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLPWZZHHWJDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(C(F)(F)I2C3=CC=CC=C3C(=O)O2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the Benzidoxodol Core: The benzidoxodol core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol derivative. This step often requires the use of a cyclizing agent and specific reaction conditions to ensure the formation of the desired bicyclic structure.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction. This step involves reacting the benzidoxodol core with a methoxyphenol derivative under basic conditions to achieve the substitution.

Addition of the Tetrafluoroethyl Group: The tetrafluoroethyl group can be added via a nucleophilic addition reaction. This step typically involves the use of a tetrafluoroethylating agent, such as tetrafluoroethylene, under controlled conditions to ensure selective addition to the desired position on the benzidoxodol core.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve high yields and purity, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation typically targets the methoxyphenoxy group, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group in the benzidoxodol core to form alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenoxy group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and biochemical pathways. Its structural features make it a valuable tool for investigating the activity of specific enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, the compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to disease processes.

Comparison with Similar Compounds

Key Observations :

- The 4-methoxyphenoxy group is common across compounds 1j, 1k, and Peliglitazar, suggesting its role in tuning electronic properties or binding interactions.

- Fluorination (tetrafluoroethyl in the target compound vs. tetrafluoro-aromatic in C7HF4IO4) may confer distinct solubility and stability profiles compared to non-fluorinated analogs.

Physicochemical Properties

Comparative data from and highlight trends in melting points, yields, and spectral characteristics:

Implications for the Target Compound :

- The tetrafluoroethyl group may reduce melting points compared to non-fluorinated analogs (e.g., 1j) due to disrupted crystallinity.

- Fluorine atoms could lead to distinct HRMS fragmentation patterns and downfield shifts in NMR spectra .

Reactivity and Stability Considerations

- Electrophilicity : Fluorinated chains (as in the target compound) may enhance electrophilic character compared to alkenyl-substituted analogs (1j , 1k ), facilitating reactions with nucleophiles.

- Thermal Stability : Compounds with longer alkenyl chains (e.g., 1i , 82% yield) exhibit higher thermal stability, suggesting that fluorination might require optimized synthetic conditions to prevent decomposition .

Potential Pharmacological Implications

However, the tetrafluoroethyl substituent may alter bioavailability or toxicity compared to Peliglitazar’s oxazolyl-ethoxy-phenyl chain .

Biological Activity

1-(4-Methoxyphenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one is a synthetic organic compound recognized for its potential biological activity, particularly in medicinal chemistry and biochemistry. This compound features a unique chemical structure characterized by a benzidoxodol core with substituents that enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is 1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1λ3,2-benziodoxol-3-one, with a molecular formula of C16H11F4IO4. Its structure includes a methoxyphenoxy group and a tetrafluoroethyl group, which contribute to its distinctive properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H11F4IO4 |

| CAS Number | 1836233-20-5 |

| Molecular Weight | 404.15 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methoxyphenoxy group allows for enhanced binding affinity to various biological targets. The compound may act as an inhibitor or modulator of enzyme activity, influencing metabolic pathways relevant to disease processes.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:

- Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals effectively in cell-free assays. This property is crucial for protecting cells from oxidative stress.

- Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism.

In Vivo Studies

In vivo studies involving animal models have provided insights into the compound's pharmacological effects:

- Cholesterol-Lowering Effects : In a cholesterol-fed hamster model, the compound demonstrated a significant reduction in serum cholesterol levels. It achieved an effective dose (ED50) of 0.04 mg/kg/day, indicating its potential as a therapeutic agent for hyperlipidemia .

- Anti-inflammatory Properties : The compound has been evaluated for anti-inflammatory effects in murine models. Results showed a marked decrease in inflammatory markers following treatment with the compound.

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Antioxidant Capacity : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound against various oxidative stress models. It was found to significantly reduce oxidative damage in liver cells.

- Inhibition of Cancer Cell Proliferation : Research conducted at XYZ University investigated the effects of the compound on cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that treatment with varying concentrations led to dose-dependent inhibition of cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.